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Compound of Interest

Compound Name: MF-094

Cat. No.: B10800839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MF-094, a potent and selective small

molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). It details the mechanism of action

of MF-094 in modulating protein ubiquitination, with a particular focus on its role in enhancing

mitophagy. This document summarizes key quantitative data, provides detailed experimental

protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiating
Ubiquitination through USP30 Inhibition
MF-094 functions as a highly selective and potent inhibitor of USP30, a deubiquitinating

enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 acts as a negative

regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria, by

removing ubiquitin chains from mitochondrial surface proteins.[2] This deubiquitination activity

counteracts the action of E3 ubiquitin ligases, such as Parkin, which are crucial for tagging

mitochondria for clearance.

By inhibiting USP30, MF-094 effectively prevents the removal of these ubiquitin signals. This

leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, a key signal for

the recruitment of the autophagy machinery and subsequent engulfment and degradation of

mitochondria.[2][3] Therefore, the primary role of MF-094 in protein ubiquitination is to enhance
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and sustain the ubiquitination status of mitochondrial proteins, thereby promoting the clearance

of damaged mitochondria.

Data Presentation
Quantitative Efficacy and Selectivity of MF-094

Parameter Value Cell/System Reference

IC50 (USP30) 120 nM (0.12 µM) Biochemical Assay [1]

Selectivity

<30% inhibition of 22

other Ubiquitin-

Specific Proteases

(USPs)

Panel of 22 USPs at

10 µM
[1]

Cellular and In Vivo Activity of MF-094
Application

Concentration/
Dose

Cell
Line/Model

Observed
Effect

Reference

In Vitro

Mitophagy

Induction

180 nM
Cultured

Neurons

Promotion of

mitophagy and

clearance of

damaged

mitochondria

[2]

In Vivo

Neuroprotection
5 mg/kg

Mouse Model of

Subarachnoid

Hemorrhage

Improved

neurological

outcomes and

reduced

inflammation

[2]

Diabetic Wound

Healing
Not specified

Rat Model of

Diabetes

Accelerated

wound healing
[4]

Oral Squamous

Cell Carcinoma

Inhibition

Not specified
In vitro and in

vivo models

Inhibition of cell

viability and

tumor growth
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Signaling Pathways and Experimental Workflows
PINK1-Parkin Mediated Mitophagy and the Role of MF-
094
The following diagram illustrates the signaling cascade of PINK1-Parkin mediated mitophagy

and the point of intervention for MF-094. Under mitochondrial stress, PINK1 accumulates on

the outer mitochondrial membrane and recruits the E3 ligase Parkin. Parkin then ubiquitinates

various mitochondrial outer membrane proteins, marking the damaged mitochondrion for

degradation. USP30 counteracts this process by removing the ubiquitin tags. MF-094 inhibits

USP30, thus promoting the accumulation of ubiquitinated proteins and enhancing mitophagy.
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Caption: The PINK1-Parkin pathway and MF-094's role in promoting mitophagy.
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General Experimental Workflow for Assessing MF-094
Activity
This diagram outlines a typical experimental workflow to investigate the effect of MF-094 on

protein ubiquitination and mitophagy in a cellular model.

Downstream Assays
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(e.g., 180 nM) and Controls

Cell Lysis and
Protein Extraction
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Western Blot Analysis
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Co-Immunoprecipitation
(USP30 interaction with substrates)

Data Analysis and
Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for studying the effects of MF-094 in vitro.

Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is designed to assess the direct effect of MF-094 on the deubiquitinating activity

of USP30 on a specific substrate.
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Materials:

Recombinant human USP30

Recombinant E1 activating enzyme

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

Recombinant E3 ligase (e.g., Parkin)

Ubiquitin

Substrate protein (e.g., recombinant MFN2 or TOM20)

ATP solution

Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

MF-094 (dissolved in DMSO)

SDS-PAGE gels and buffers

Western blot apparatus and reagents

Antibodies: anti-substrate, anti-ubiquitin

Procedure:

Ubiquitination Reaction:

In a microcentrifuge tube, combine E1, E2, E3, ubiquitin, and the substrate protein in

ubiquitination buffer.

Initiate the reaction by adding ATP.

Incubate at 37°C for 1-2 hours to allow for substrate ubiquitination.

USP30 Deubiquitination Reaction:
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To the ubiquitination reaction mixture, add recombinant USP30.

In parallel reactions, add varying concentrations of MF-094 or vehicle control (DMSO).

Incubate at 37°C for 30-60 minutes.

Analysis:

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Perform a western blot using antibodies against the substrate protein to visualize the

ubiquitination pattern (a ladder of higher molecular weight bands). An anti-ubiquitin

antibody can also be used.

Compare the extent of deubiquitination in the presence and absence of MF-094. A

reduction in the disappearance of the high-molecular-weight ubiquitinated substrate bands

in the presence of MF-094 indicates inhibition of USP30.

Cellular Ubiquitination Analysis by Western Blot
This protocol details the assessment of endogenous protein ubiquitination in cells treated with

MF-094.

Materials:

Cultured cells (e.g., HeLa cells overexpressing Parkin, or SH-SY5Y cells)

MF-094

Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy

Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and a

deubiquitinase inhibitor like N-ethylmaleimide (NEM))

BCA protein assay kit
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SDS-PAGE gels and buffers

Western blot apparatus and reagents

Primary antibodies: anti-TOM20, anti-MFN2, anti-ubiquitin, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Procedure:

Cell Treatment:

Seed cells in a 6-well plate and allow them to adhere overnight.

Pre-treat the cells with MF-094 (e.g., 180 nM) or vehicle control for 2-4 hours.

Induce mitophagy by treating with a mitochondrial uncoupler for 2-6 hours.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Scrape the cells and collect the lysate.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Western Blotting:

Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE

loading buffer.

Boil the samples for 5 minutes.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and visualize the bands using an ECL detection system.

Analyze the intensity of the ubiquitinated protein bands relative to the loading control. An

increase in the smear of higher molecular weight bands for mitochondrial proteins like

TOM20 or MFN2 in MF-094 treated cells indicates enhanced ubiquitination.

Co-Immunoprecipitation (Co-IP) to Assess USP30
Substrate Interaction
This protocol is used to determine if MF-094 affects the interaction between USP30 and its

substrates.

Materials:

Cultured cells treated as described in Protocol 2.

Co-IP lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM

EDTA, supplemented with protease and phosphatase inhibitors).

Anti-USP30 antibody or anti-substrate antibody for immunoprecipitation.

Normal IgG from the same species as the IP antibody (negative control).

Protein A/G magnetic beads or agarose beads.

Wash buffer (similar to Co-IP lysis buffer).

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).

Western blot reagents and antibodies.
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Procedure:

Cell Lysis:

Lyse the treated cells with Co-IP lysis buffer.

Clarify the lysate by centrifugation.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-USP30)

or control IgG overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein

complexes.

Washes and Elution:

Pellet the beads and wash them 3-5 times with wash buffer.

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

Western Blot Analysis:

Analyze the immunoprecipitated samples by western blotting using an antibody against

the putative interacting protein (e.g., anti-MFN2).

The presence of the substrate in the USP30 immunoprecipitate (and vice versa) confirms

their interaction. The effect of MF-094 on this interaction can be assessed, although MF-
094 is expected to inhibit the catalytic activity of USP30 rather than its binding to

substrates.

Mitophagy Assessment using mito-QC or mito-Keima
Reporters
This protocol describes the use of fluorescent reporters to quantify mitophagy in live cells.
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Materials:

Cells stably expressing a mitophagy reporter (e.g., mito-QC or mito-Keima).

MF-094.

Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A).

Fluorescence microscope or flow cytometer.

Procedure:

Cell Treatment:

Seed the reporter cells in a suitable imaging dish or multi-well plate.

Treat the cells with MF-094 or vehicle control, followed by a mitophagy inducer.

Imaging or Flow Cytometry:

mito-QC: This reporter consists of mCherry (acid-insensitive) and GFP (acid-sensitive)

targeted to the mitochondrial outer membrane. In healthy mitochondria, both fluorophores

are active (yellow). Upon delivery to the acidic lysosome during mitophagy, the GFP signal

is quenched, and the mitochondria appear red.

Microscopy: Acquire images in both green and red channels. Quantify mitophagy by

counting the number of red-only puncta per cell.

Flow Cytometry: Analyze the cell population for a shift from green/red double-positive to

red-only positive cells.

mito-Keima: This reporter has a pH-dependent excitation spectrum. At the neutral pH of

the mitochondrial matrix, it is excited at 440 nm (green). In the acidic lysosome, the

excitation maximum shifts to 586 nm (red).

Microscopy/Flow Cytometry: Measure the ratio of emission when excited at ~561 nm

versus ~458 nm. An increase in the 561/458 nm ratio indicates an increase in

mitophagy.
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Data Analysis:

Quantify the change in the mitophagy index (red puncta, red-only cells, or excitation ratio)

in MF-094-treated cells compared to controls. An increase in the mitophagy index signifies

that MF-094 enhances mitophagy.

Cell Viability Assay (CCK-8 or MTT)
This protocol is to assess the cytotoxicity of MF-094.

Materials:

Cultured cells.

MF-094 at various concentrations.

96-well plates.

CCK-8 or MTT reagent.

Microplate reader.

Procedure:

Cell Seeding:

Seed cells at an appropriate density in a 96-well plate.

Treatment:

Treat the cells with a serial dilution of MF-094 for 24-72 hours. Include a vehicle-only

control.

Assay:

CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

MTT: Add MTT reagent and incubate for 4 hours. Then, add a solubilizing agent (e.g.,

DMSO or SDS-HCl) to dissolve the formazan crystals.
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Measurement:

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for

MTT) using a microplate reader.

Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. This helps

to determine the concentration range at which MF-094 is non-toxic and suitable for further

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10800839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

